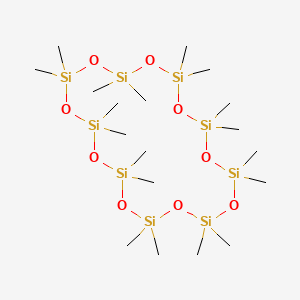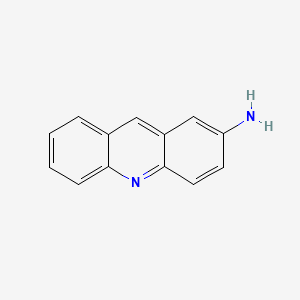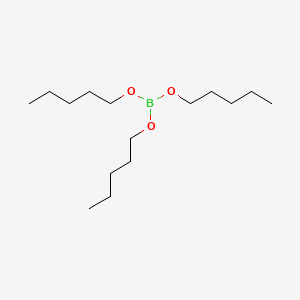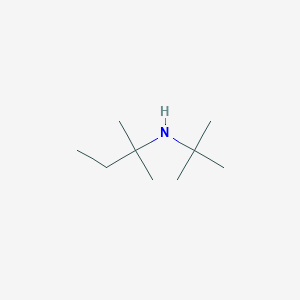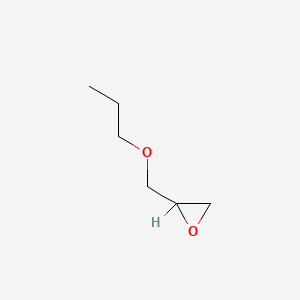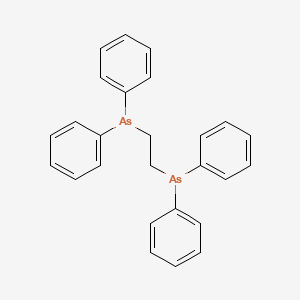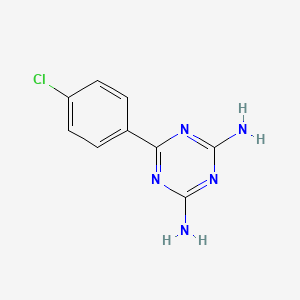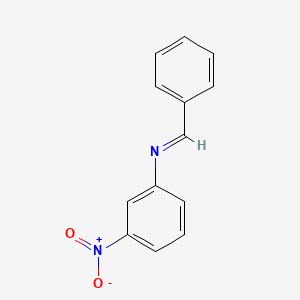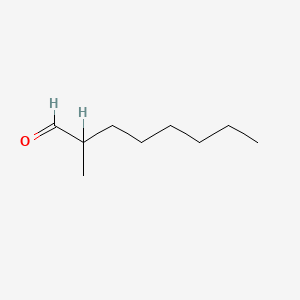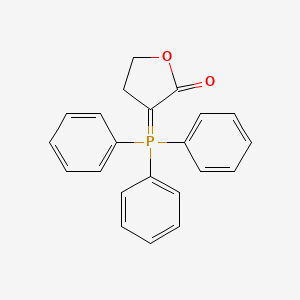
2(3H)-Furanone, 3-(triphenylphosphoranylidene)-
概要
説明
“2(3H)-Furanone, 3-(triphenylphosphoranylidene)-” is a chemical compound with the linear formula C22H19O2P . The molecule contains a total of 44 atoms, including 19 Hydrogen atoms, 22 Carbon atoms, 2 Oxygen atoms, and 1 Phosphorous atom .
Molecular Structure Analysis
The molecular structure of “2(3H)-Furanone, 3-(triphenylphosphoranylidene)-” is represented by the SMILES stringO=C1C(CCO1)=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 . This indicates that the compound contains a furanone ring with a triphenylphosphoranylidene group attached. Chemical Reactions Analysis
The compound has been involved in reactions with o-hydroxybenzaldehydes, yielding various products depending on the reaction conditions. These products include 3-(2-hydroxyphenyl)coumarin derivatives, 3-(2-hydroxybenzylidene)benzo[b]furan-2(3H)-one, and coumestan derivatives .Physical And Chemical Properties Analysis
The compound has a molecular weight of 346.37 g/mol . It is a white powder in physical form . The compound’s melting point ranges from 243.0°C to 246.0°C .科学的研究の応用
Summary of the Application
In a study published in the Chemistry of Heterocyclic Compounds , “2(3H)-Furanone, 3-(triphenylphosphoranylidene)-” was used in the synthesis of 2-substituted 4–7-membered cyclic amino acid esters .
Methods of Application
The compound was used in a reaction with 3a-substituted bicyclic β-keto-γ-sultams. The nature of the substituent at position 3a played a crucial role in the reaction direction with this Wittig reagent .
Results or Outcomes
The reaction resulted in the formation of 3a-substituted 2-[(triphenylphosphonio)acetyl]-perhydro [1,2]thiazoloazahetaryl-3-olate 1,1-dioxides .
Application in Structural Chemistry
Summary of the Application
In a study published in the Russian Chemical Bulletin , the structure of “2(3H)-Furanone, 3-(triphenylphosphoranylidene)-” was established using IR and 13 C NMR spectroscopy and quantum-chemical calculations .
Methods of Application
The compound underwent reactions with NH2OH and RNHNH2, which involved the carbonyl group in position 1. A reaction with o-phenylenediamine involved the carbonyl groups in positions 1 and 2 .
Results or Outcomes
The study established the structure of “2(3H)-Furanone, 3-(triphenylphosphoranylidene)-” and explored its reactivity with different compounds .
Application in Synthetic Chemistry
Summary of the Application
In a study published in the Journal of the Chemical Society, Perkin Transactions 1 , “2(3H)-Furanone, 3-(triphenylphosphoranylidene)-” was used in reactions with some salicylaldehydes .
Results or Outcomes
The reactions resulted in the synthesis of 3-(2-hydroxyaryl)-coumarins and coumestans .
Application in Synthetic Chemistry
Summary of the Application
In a study published in the Journal of the Chemical Society, Perkin Transactions 1 , “2(3H)-Furanone, 3-(triphenylphosphoranylidene)-” was used in reactions with some salicylaldehydes .
Results or Outcomes
The reactions resulted in the synthesis of 3-(2-hydroxyaryl)-coumarins and coumestans .
Application in Structural Chemistry
Summary of the Application
In a study published in the Russian Chemical Bulletin , the structure of “2(3H)-Furanone, 3-(triphenylphosphoranylidene)-” was established using IR and 13 C NMR spectroscopy and quantum-chemical calculations .
Methods of Application
The compound underwent reactions with NH2OH and RNHNH2, which involved the carbonyl group in position 1. A reaction with o-phenylenediamine involved the carbonyl groups in positions 1 and 2 .
Results or Outcomes
The study established the structure of “2(3H)-Furanone, 3-(triphenylphosphoranylidene)-” and explored its reactivity with different compounds .
Application in Organic Chemistry
Summary of the Application
In a study conducted at the University of California, Berkeley , “2(3H)-Furanone, 3-(triphenylphosphoranylidene)-” was used in a Wittig reaction .
Methods of Application
The Wittig reaction involved the reaction of 2-nitrobenzaldehyde with methyl (triphenylphosphoranylidene) acetate to produce methyl (2E)-3-(2-nitrophenyl) acrylate with a triphenylphosphine oxide side product .
Results or Outcomes
The reaction took place in a silica gel matrix to ensure even product dispersion for chromatography .
Application in Synthetic Chemistry
Summary of the Application
In a study published in the Journal of the Chemical Society, Perkin Transactions 1 , “2(3H)-Furanone, 3-(triphenylphosphoranylidene)-” was used in reactions with some salicylaldehydes .
Results or Outcomes
The reactions resulted in the synthesis of 3-(2-hydroxyaryl)-coumarins and coumestans .
Application in Structural Chemistry
Summary of the Application
In a study published in the Russian Chemical Bulletin , the structure of “2(3H)-Furanone, 3-(triphenylphosphoranylidene)-” was established using IR and13C NMR spectroscopy and quantum-chemical calculations .
Methods of Application
The compound underwent reactions with NH2OH and RNHNH2, which involved the carbonyl group in position 1. A reaction with o-phenylenediamine involved the carbonyl groups in positions 1 and 2 .
Results or Outcomes
The study established the structure of “2(3H)-Furanone, 3-(triphenylphosphoranylidene)-” and explored its reactivity with different compounds .
Application in Organic Chemistry
Summary of the Application
In a study conducted at the University of California, Berkeley , “2(3H)-Furanone, 3-(triphenylphosphoranylidene)-” was used in a Wittig reaction .
Methods of Application
The Wittig reaction involved the reaction of 2-nitrobenzaldehyde with methyl (triphenylphosphoranylidene) acetate to produce methyl (2E)-3-(2-nitrophenyl) acrylate with a triphenylphosphine oxide side product .
Results or Outcomes
The reaction took place in a silica gel matrix to ensure even product dispersion for chromatography .
Safety And Hazards
The compound is classified as causing serious eye irritation, skin irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective measures such as wearing protective gloves, clothing, and eye/face protection are advised .
特性
IUPAC Name |
3-(triphenyl-λ5-phosphanylidene)oxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19O2P/c23-22-21(16-17-24-22)25(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H,16-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUKRJGQYUNADDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50188488 | |
| Record name | 2(3H)-Furanone, 3-(triphenylphosphoranylidene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50188488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2(3H)-Furanone, 3-(triphenylphosphoranylidene)- | |
CAS RN |
34932-07-5 | |
| Record name | α-(Triphenylphosphoranylidene)-γ-butyrolactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34932-07-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2(3H)-Furanone, 3-(triphenylphosphoranylidene)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034932075 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(3H)-Furanone, 3-(triphenylphosphoranylidene)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100769 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2(3H)-Furanone, 3-(triphenylphosphoranylidene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50188488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2(3H)-FURANONE, 3-(TRIPHENYLPHOSPHORANYLIDENE)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5HYJ564RMV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

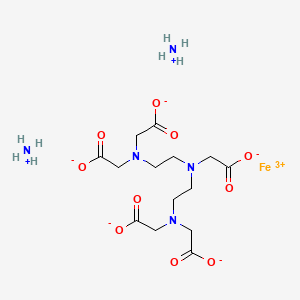
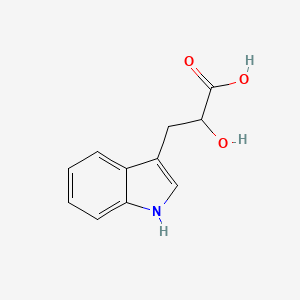
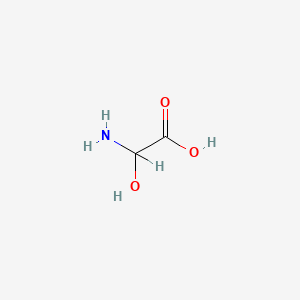
![[5-(2,4-Dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1594697.png)
